N-Lauroylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dodecanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGGSJFIGIGFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323538 | |
| Record name | N-Lauroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Lauroylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7596-88-5 | |
| Record name | 7596-88-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Lauroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Lauroylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lauroyl-glycine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY3C66HB6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthesis Methodologies for N Lauroylglycine
Enzymatic Synthesis Pathways
Enzymes, particularly hydrolases like lipases, proteases, and aminoacylases, have been extensively explored for their ability to catalyze the formation of amide bonds between lauric acid and glycine (B1666218). These biocatalytic routes operate under mild conditions and demonstrate high specificity, positioning them as superior alternatives for industrial production.
Lipase-Catalyzed Amidation in Aqueous Systems
Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze amide bond formation in addition to their natural function of ester hydrolysis. mdpi.com The use of lipases for N-lauroylglycine synthesis, particularly in aqueous environments, represents a significant advancement in green chemistry. researchgate.netnih.gov
A key strategy for enhancing this compound synthesis is the optimization of lipase (B570770) activity through protein engineering. nih.gov A notable example involves the engineering of a lipase from Rhizomucor miehei (RML). By reshaping the catalytic pocket of the pro-enzyme (proRML), researchers have significantly boosted its aminolysis activity. An evolved proRML variant (D156S/L258K/L267N/S83D/L58K/R86K/W88V) demonstrated a 103-fold increase in aminolysis activity and a 465-fold enhancement in catalytic efficiency compared to the wild type. researchgate.netnih.govresearchgate.net This engineered enzyme facilitates the direct amidation of lauric acid with glycine in an aqueous system, achieving a high yield of 80%. researchgate.netnih.gov
General optimization of reaction conditions also plays a crucial role. Parameters such as temperature, pH, water activity, and the choice of solvent or co-solvent are critical. dss.go.thresearchgate.net For instance, while some lipases show optimal activity at temperatures between 40°C and 60°C, higher temperatures can lead to denaturation. mdpi.com Water activity must be carefully controlled to shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.gov
The substrate scope of lipases is a critical factor for their application in N-acyl amino acid synthesis. Generally, lipases and proteases have shown limited substrate scope, making the acylation of bulkier amino acids challenging. d-nb.info However, enzyme engineering has successfully broadened this scope. The aforementioned evolved proRML mutant accepts a wide range of medium to long-chain fatty acids, from C8 to C18. nih.govresearchgate.net This allows for the high-yield synthesis of not only this compound (80% yield) but also other N-acyl glycines like N-decanoyl-, N-myristoyl-, and N-oleoylglycine. nih.govresearchgate.net
Further yield enhancement has been achieved by using immobilized lipases, which improve stability, reusability, and reaction control. researchgate.net For example, using immobilized Candida antarctica lipase in 2-methyl-2-butanol (B152257) under specific acid-base conditions resulted in a 100% conversion yield with 97% amide synthesis. researchgate.net
| N-Acyl Glycine | Fatty Acid Substrate | Yield |
|---|---|---|
| This compound | Lauric Acid (C12) | 80% |
| N-Decanoylglycine | Decanoic Acid (C10) | High |
| N-Myristoylglycine | Myristic Acid (C14) | High |
| N-Oleoylglycine | Oleic Acid (C18:1) | High |
The reaction medium significantly influences the yield of lipase-catalyzed amidation. A novel concept involves using glycerol (B35011) as a co-solvent in an aqueous system. researchgate.net In this system, the lipase first catalyzes the formation of glycerol esters (monolaurin) from lauric acid. These esters then act as activated acyl donors for the subsequent aminolysis reaction with glycine to form this compound. nih.govd-nb.info This esterification-aminolysis cascade in a glycerol-water medium has achieved up to 80% conversion to this compound with a genetically modified Rhizomucor lipase. nih.govd-nb.info
Other solvent systems have also been explored. The use of polar acetone (B3395972) with silica-immobilized lipases has been shown to be effective. d-nb.info More recently, natural deep eutectic solvents (NADESs) have been employed as the reaction medium. acs.org In a choline (B1196258) chloride-glycerol (C-Gly) system, a yield of 50.49% for this compound was obtained. By adding metal chloride hydrates to form three-constituent NADESs (3c-NADESs), the yield was dramatically increased to as high as 85.97%. acs.org It is proposed that the chloride ions in the NADES form strong hydrogen bonds with the lauric acid, increasing its electron-attracting ability and making it more susceptible to nucleophilic attack by glycine. acs.org
Protease-Mediated Synthesis of Lauroyl Glycinetandfonline.com
Proteases, which naturally catalyze the hydrolysis of peptide bonds, can also be used in reverse to synthesize amide bonds. mdpi.com The synthesis of this compound has been successfully carried out using proteases like those from Bacillus subtilis. mdpi.com
Aminoacylase-Catalyzed N-Acyl Amino Acid Synthesis
Aminoacylases (EC 3.5.1.14) are another class of hydrolases with significant potential for synthesizing N-acyl amino acids. d-nb.infonih.gov These enzymes have been investigated for their ability to acylate various amino acids, including glycine, with lauric acid. uni-duesseldorf.deresearchgate.net
Several aminoacylases have demonstrated catalytic activity for this compound synthesis. An aminoacylase (B1246476) from Burkholderia sp. strain LP5_18B is active against N-lauroyl-glycine. tandfonline.com A novel aminoacylase from Paraburkholderia monticola (PmAcy) prefers long-chain acyl-amino acids and can acylate various amino acids with fatty acids ranging from C8 to C18, achieving conversion rates up to 75%. nih.gov Similarly, the aminoacylase SamAA from S. ambofaciens prefers middle-chain fatty acids like lauric acid and can convert glycine, though yields range from 5-23% for different amino acids. uni-duesseldorf.de
Acylase I from pig kidney (pAcy1) has been shown to effectively catalyze the synthesis of various N-lauroyl-l-amino acids in a glycerol-water system. researchgate.netresearchgate.net While it did not accept proline and tyrosine as substrates, it produced N-lauroyl-l-arginine and N-lauroyl-l-glutamic acid with conversions of 82% and 44%, respectively. researchgate.netresearchgate.net
| Amino Acid Substrate | Product | Yield |
|---|---|---|
| L-Phenylalanine | N-Lauroyl-L-phenylalanine | 51% |
| L-Arginine | N-Lauroyl-L-arginine | 89% |
| Glycine | This compound | Active |
| L-Alanine | N-Lauroyl-L-alanine | Active |
| L-Glutamine | N-Lauroyl-L-glutamine | Active |
Novel Aminoacylases and Their Substrate Specificity
Recent research has focused on identifying and characterizing novel aminoacylases with high efficiency for synthesizing N-acyl amino acids from fatty acids and amino acids. nih.gov These enzymes often exhibit a preference for long-chain fatty acids, making them suitable for this compound production. d-nb.infonih.gov
A notable example is the aminoacylase from Burkholderia sp. strain LP5_18B, which effectively catalyzes the synthesis of various N-lauroyl-l-amino acids. tandfonline.com This enzyme demonstrated the ability to produce this compound from lauric acid and glycine. tandfonline.com Its substrate specificity in synthesis reactions aligns with its hydrolytic activity, with high yields observed for substrates like N-lauroyl-L-arginine (89%) and N-lauroyl-L-phenylalanine (51%). tandfonline.com
Another significant discovery is a novel aminoacylase from Paraburkholderia monticola (PmAcy). nih.gov This enzyme shows a preference for long-chain acyl-amino acids and has minimal activity with short-chain variants like acetyl-amino acids. PmAcy's hydrolytic activity was highest with N-lauroyl-L-alanine, and it successfully synthesized various N-acyl amino acids, showing good conversion rates with L-arginine, L-lysine, L-leucine, and L-phenylalanine. nih.gov
The table below summarizes the substrate specificity of PmAcy towards different N-lauroyl-amino acids, highlighting its broad applicability.
| Substrate (N-Lauroyl-L-Amino Acid) | Relative Hydrolytic Activity (%) |
| Alanine (B10760859) | 100 |
| Leucine | 82 |
| Phenylalanine | 70 |
| Methionine | 69 |
| Aspartate | 63 |
| Glutamate | 58 |
| Arginine | 57 |
| Lysine (B10760008) | 40 |
| Valine | 38 |
| Glycine | 30 |
| Cysteine | 17 |
| Serine | 14 |
| Data derived from studies on PmAcy, with the activity on N-lauroyl-L-alanine set to 100%. nih.gov |
Stereoselectivity in Enzymatic Resolution
A key advantage of using aminoacylases is their high stereoselectivity, typically favoring the L-enantiomers of amino acids. tandfonline.com This property is crucial for producing enantiomerically pure L-amino acids from racemic mixtures of N-acyl-amino acids. tandfonline.com In the context of synthesis, this selectivity ensures the production of N-lauroyl-L-glycine.
For instance, the aminoacylase from Burkholderia sp. strain LP5_18B produces N-lauroyl-L-phenylalanine and N-lauroyl-L-arginine, but not their corresponding D-enantiomers (Lau-D-Phe and Lau-D-Arg). tandfonline.com This strict stereospecificity is a common and valuable trait among these enzymes. Similarly, N-Acyl-D-amino acid amidohydrolases (D-aminoacylases) are used specifically for the optical resolution of D-amino acids, further demonstrating the precise enantioselectivity achievable with enzymatic methods. researchgate.net The application of these enzymes allows for the synthesis of chirally pure products, which is often a challenge in conventional chemical synthesis. mdpi.com
Gene Cloning and Expression of Aminoacylases
To overcome the limitations of sourcing enzymes from their native organisms, researchers have turned to genetic engineering. The cloning and heterologous expression of aminoacylase genes in microbial hosts like Escherichia coli allow for the large-scale and cost-effective production of these biocatalysts. nih.govtandfonline.com
The gene for the novel aminoacylase from Burkholderia sp. LP5_18B was successfully cloned and expressed in E. coli. tandfonline.com Similarly, the gene for the PmAcy enzyme from Paraburkholderia monticola was cloned and expressed, yielding approximately 15 mg of purified enzyme from a 100 mL culture. nih.gov In some cases, expression challenges, such as the formation of insoluble inclusion bodies, are overcome by co-expressing molecular chaperones (e.g., GroEL/S) or using alternative expression hosts like Streptomyces lividans. uni-duesseldorf.denih.gov This approach not only increases the availability of the enzyme but also facilitates its modification and optimization through protein engineering techniques. nih.gov
Role of N-Acyl Amino Acid Synthases (NAS)
While hydrolases like aminoacylases can be used in reverse to synthesize amide bonds, nature has evolved specific enzymes for this purpose. N-Acyl Amino Acid Synthases (NASs) are enzymes that directly catalyze the condensation of a fatty acid with an amino acid. nih.govresearchgate.net This biological route requires the activation of the fatty acid, typically as an acyl-coenzyme A (CoA) thioester or an acyl carrier protein (ACP)-linked thioester, a process that is dependent on adenosine (B11128) triphosphate (ATP). nih.govnih.gov
Metagenomic studies have uncovered numerous microbial NASs with varied substrate selectivities. nih.gov For example, research on environmental DNA (eDNA) has identified several long-chain NASs that can produce N-acyltyrosines. rockefeller.edu These enzymes are believed to transfer a fatty acid directly from an ACP-linked substrate onto an amino acid. rockefeller.edu Furthermore, glycine N-acyltransferases are known to utilize long-chain acyl-CoA thioesters and glycine to produce N-acylglycines. nih.gov In mammals, an enzyme named PM20D1 has been identified as a bidirectional N-acyl amino acid synthase/hydrolase present in circulation, regulating the levels of these bioactive lipids. elifesciences.org
Biocatalytic Synthesis Optimization Parameters
To maximize the yield and efficiency of the enzymatic synthesis of this compound, several reaction parameters must be carefully optimized.
Temperature Effects on Enzyme Activity
Temperature is a critical parameter influencing enzyme activity, stability, and reaction rate. ulb.ac.be Each enzyme has an optimal temperature at which it exhibits maximum activity. For instance, the PmAcy enzyme showed the highest hydrolytic activity for N-lauroyl-L-alanine at 75°C, and another enzyme, BurkAcy, has an optimum of 70°C. nih.govnih.gov These enzymes also demonstrate remarkable thermal stability; PmAcy retained 81% of its activity after four days at 50°C, and BurkAcy showed no loss of activity after 60 minutes at 70°C. nih.govnih.gov In contrast, some syntheses are performed at milder temperatures, such as the use of acylase I at 37°C. researchgate.net However, exceeding the optimal temperature can lead to thermal denaturation and a rapid loss of enzyme activity, as observed in some lipase-catalyzed reactions where activity decreased at temperatures above 60°C. mdpi.com
The table below shows the optimal temperatures for different enzymes used in N-acyl amino acid synthesis or hydrolysis.
| Enzyme | Source Organism | Optimal Temperature (°C) |
| PmAcy | Paraburkholderia monticola | 75 |
| BurkAcy | Burkholderia sp. | 70 |
| ADdan | Achromobacter xylosoxidans | 50 |
| Acylase I | Porcine Kidney | 37 (for synthesis) |
| Data compiled from various studies on enzyme characterization. nih.govnih.govresearchgate.netnih.gov |
Enzyme Load and Substrate Availability
The concentration of both the enzyme and the substrates significantly affects the reaction outcome. A higher enzyme load can increase the reaction rate, but the cost of the biocatalyst must be considered for industrial applications. mdpi.comulb.ac.be Studies have used enzyme concentrations ranging from µg/mL levels to a percentage of the total reaction weight (e.g., 0.33% wt/vol). nih.govresearchgate.net
Substrate concentration and the molar ratio between the fatty acid and the amino acid are also crucial. High substrate concentrations can lead to substrate inhibition in some cases, while an excess of one substrate can be used to drive the reaction equilibrium towards product formation. d-nb.info For example, in the synthesis of Nε-lauroyl-lysine, using a 50-fold excess of lysine resulted in high conversion rates. d-nb.info Optimization studies for lipase-catalyzed reactions have evaluated substrate molar ratios from 1:2 to 1:7 to find the best conditions for ester conversion. ulb.ac.be Finding the optimal balance between enzyme load and substrate availability is key to developing an economically viable and efficient biocatalytic process. mdpi.com
Biocatalyst Reusability and Stability
A critical factor in the viability of enzymatic synthesis for this compound is the stability and reusability of the biocatalyst. Enzymes, being biological molecules, are sensitive to their operational environment. Enhancing their stability and enabling their reuse are key to creating economically feasible industrial processes.
Immobilization is a primary strategy to improve both the stability and reusability of biocatalysts. interesjournals.org By attaching enzymes to a solid support, their resistance to changes in temperature and pH can be significantly increased. researchgate.net This process not only makes the enzyme more robust but also simplifies the post-reaction separation of the catalyst from the product, facilitating its recovery and reuse over multiple cycles. researchgate.net Materials like silica (B1680970) have been effectively used as supports for enzymes such as lipase and protease in the synthesis of N-acyl glycines. researchgate.net
Recent research has demonstrated the successful application of these principles. For example, an engineered lipase has been shown to be reusable for five cycles with less than a 10% loss in activity, highlighting the potential for sustainable manufacturing. Furthermore, the use of deep eutectic solvents (DESs) as a reaction medium has been shown to improve biocatalyst stabilization, which also aids in their reusability. mdpi.com The integration of protein engineering with immobilization techniques offers a pathway to develop novel industrial biocatalysts with improved stability and resistance to solvents. researchgate.net
Table 1: Strategies for Enhancing Biocatalyst Reusability and Stability
| Strategy | Description | Key Advantages |
|---|---|---|
| Immobilization on Solid Supports | Attaching enzymes (e.g., lipase, protease) to inert, insoluble materials like silica. researchgate.netresearchgate.net | Enhanced operational stability, resistance to temperature/pH changes, simplified recovery and reuse. interesjournals.orgresearchgate.net |
| Protein Engineering | Genetically modifying enzymes to improve their intrinsic properties. interesjournals.org | Increased stability, higher activity, and potential for reuse over multiple reaction cycles with minimal activity loss. |
| Use of Novel Solvents | Employing non-conventional solvents like Deep Eutectic Solvents (DESs). mdpi.com | Can improve enzyme stability and facilitate easier reuse of the reaction medium. mdpi.com |
| Magnetic Nanoparticles | Incorporating magnetic nanoparticles into the support matrix for the enzyme. researchgate.net | Facilitates easy and efficient recovery of the biocatalyst using magnetic fields. researchgate.net |
Chemical Synthesis Approaches
Chemical synthesis remains a dominant method for the production of this compound, characterized by several established techniques.
Condensation Reactions with Fatty Acids and Amino Acids
The synthesis of this compound involves the formation of an amide bond between lauric acid and glycine. This reaction is a type of dehydration or condensation reaction, where the carboxyl group of the fatty acid reacts with the amino group of the amino acid, releasing a molecule of water. google.com However, a direct condensation of the fatty acid and amino acid is generally not feasible without first "activating" the fatty acid. nih.gov
The most prevalent industrial method for this synthesis is the Schotten-Baumann reaction. nih.govresearchgate.net This process involves activating the lauric acid by converting it into a more reactive derivative, typically lauroyl chloride. nih.gov The lauroyl chloride then undergoes a condensation reaction with glycine (often as a sodium salt) in an alkaline aqueous solution to produce this compound. researchgate.net While effective, this method requires the use of chlorinating agents like phosgene (B1210022) or thionyl chloride to create the acyl chloride. nih.gov
Utilization of Co-reactant Salts for Enhanced Yields
The efficiency of this compound synthesis can be significantly improved through the use of co-reactant salts. Research has shown that certain salts can enhance reaction yields exponentially. google.com Salts such as magnesium sulfate, magnesium carbonate, potassium carbonate, and iron (II) sulfide (B99878) have been identified as effective enhancers. google.com
The mechanism is believed to involve the salt aiding in the removal of water produced during the condensation reaction, thereby shifting the reaction equilibrium towards product formation. google.com The process generally calls for an approximately equimolar ratio of the salt to the fatty acid. google.com In addition to these co-reactants, basic metal salt catalysts like calcium oxide and magnesium oxide can also be used to promote the reaction. googleapis.com It is important to distinguish this from the stoichiometric salt by-products, such as sodium chloride, that are generated in traditional Schotten-Baumann reactions when neutralizing the hydrogen chloride by-product. nih.gov
Table 2: Co-reactant Salts for Enhanced this compound Synthesis Yield
| Co-reactant Salt | Proposed Role in Synthesis |
|---|---|
| Magnesium Sulfate | Enhances yield, likely by aiding in water removal during condensation. google.com |
| Magnesium Carbonate | Acts as a co-reactant to improve reaction efficiency. google.com |
| Potassium Carbonate | Enhances yield exponentially. google.com |
| Iron (II) Sulfide | Functions as a co-reactant to increase product yield. google.com |
| Calcium Oxide | Can be used as a basic metal salt catalyst to promote the reaction. googleapis.com |
Comparison of Chemical vs. Enzymatic Routes for N-Acyl Amide Production
Both chemical and enzymatic routes offer distinct advantages and disadvantages for the production of this compound.
Chemical Synthesis , predominantly the Schotten-Baumann reaction, is the established large-scale manufacturing route. nih.gov Its primary advantage is high yield. However, it suffers from significant drawbacks, including the use of hazardous and toxic reagents like phosgene and thionyl chloride for fatty acid activation. nih.govnih.gov The process often requires high temperatures and generates stoichiometric amounts of salt waste (e.g., NaCl), which presents disposal issues and can require costly purification steps. nih.govthieme-connect.descispace.com Furthermore, the harsh reaction conditions can lead to a lack of selectivity and potential side reactions. thieme-connect.deresearchgate.net
Enzymatic Synthesis is presented as a greener and more sustainable alternative. nih.govnih.gov It utilizes biocatalysts like lipases and proteases, which operate under mild conditions of temperature and pH. interesjournals.orgbbwpublisher.com This approach offers high chemo-, regio-, and stereoselectivity, avoiding the need for protecting groups and preventing unwanted side reactions. thieme-connect.deacs.org The main challenges for enzymatic routes have historically been lower yields and the cost of the biocatalyst, although ongoing research in enzyme engineering and immobilization is actively addressing these issues. bbwpublisher.com
Table 3: Comparison of Synthesis Routes for N-Acyl Amide Production
| Feature | Chemical Route (e.g., Schotten-Baumann) | Enzymatic Route |
|---|---|---|
| Catalyst/Reagents | Acyl chlorides, strong bases, toxic chlorinating agents (phosgene). nih.govnih.gov | Enzymes (e.g., Lipases, Proteases). bbwpublisher.com |
| Reaction Conditions | Often requires high temperatures. thieme-connect.de | Mild temperature and pH. interesjournals.orgbbwpublisher.com |
| Selectivity | Can be unselective, requiring protecting groups. thieme-connect.deresearchgate.net | High chemo-, regio-, and stereoselectivity. thieme-connect.de |
| By-products/Waste | Stoichiometric generation of salt waste (e.g., NaCl). nih.gov | Minimal waste, biodegradable catalyst. interesjournals.org |
| Yield | Generally high. googleapis.com | Historically lower, but improving with new technologies. bbwpublisher.comd-nb.info |
| Environmental Impact | Moderate to high due to hazardous chemicals and waste. nih.govthieme-connect.de | Low; considered a "green" alternative. nih.gov |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsolubilityofthings.com
The enzymatic synthesis of this compound aligns well with several core principles of green chemistry. solubilityofthings.com The use of enzymes as catalysts is a prime example of Principle #1 (Prevention), as it avoids the waste generated by stoichiometric inorganic reagents, and Principle #3 (Less Hazardous Chemical Syntheses), by replacing toxic chemicals like phosgene. nih.govacs.org Biocatalytic processes operate under mild conditions, which relates to Principle #6 (Design for Energy Efficiency). interesjournals.org
Furthermore, the high selectivity of enzymes often eliminates the need for protecting groups, a key aspect of Principle #8 (Reduce Derivatives), which simplifies synthesis and reduces waste. acs.org The biocatalysts themselves are biodegradable, which is consistent with Principle #10 (Design for Degradation). interesjournals.org
In contrast, traditional chemical routes like the Schotten-Baumann reaction are less aligned with these principles. They often have a poor "atom economy" (Principle #2) due to the use of activating groups and generate significant waste, contradicting the principle of waste prevention. nih.govthieme-connect.deacs.org The push towards enzymatic and biocatalytic methods for this compound production is a direct response to the growing demand for greener, safer, and more sustainable manufacturing processes in the chemical industry. researchgate.netresearchgate.net
Biological Activities and Mechanisms of N Lauroylglycine
Antimicrobial Properties and Mechanisms of Action
N-Lauroylglycine exhibits a broad spectrum of antimicrobial activity, which is attributed to its amphiphilic nature. researchgate.net As a surfactant, it can interact with and disrupt the cellular membranes of microorganisms, a common mechanism for antimicrobial agents with detergent-like properties. researchgate.net
Research has demonstrated that this compound and related amino acid-based surfactants are effective against Gram-positive bacteria. researchgate.net The cell wall of Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, is a primary target for these compounds. mdpi.com The antimicrobial efficacy is often more pronounced against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net For instance, in studies evaluating various quinolinequinones, significant activity was observed against S. aureus and S. epidermidis. mdpi.com While specific minimum inhibitory concentration (MIC) values for this compound are not extensively detailed in the provided search results, the general consensus supports its activity against these pathogens. Some studies have shown inhibition zones of 15-20 mm for Staphylococcus aureus when tested with this compound.
Staphylococcus aureus is a major human pathogen responsible for a range of infections, and the rise of resistant strains like methicillin-resistant S. aureus (MRSA) necessitates the development of new antimicrobial agents. mdpi.commdpi.com Similarly, Staphylococcus epidermidis, a common commensal of the human skin, is a leading cause of nosocomial infections, often associated with medical devices due to its ability to form biofilms. nih.gov The activity of this compound against these bacteria highlights its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound and Related Compounds Against Gram-Positive Bacteria
| Compound | Bacterium | Observed Activity | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Inhibition zone of 15-20 mm | |
| Quinolinequinones (related compounds) | Staphylococcus aureus | Significant inhibition | mdpi.com |
| Quinolinequinones (related compounds) | Staphylococcus epidermidis | Significant inhibition | mdpi.com |
This compound has also been shown to possess activity against Gram-negative bacteria, although this is sometimes reported to be less potent than its effects on Gram-positive organisms. The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, provides an additional barrier that can be challenging for some antimicrobial agents to penetrate. semanticscholar.org Nevertheless, studies have documented the inhibitory effects of this compound on Gram-negative bacteria. For example, inhibition zones of 10-15 mm have been reported for Escherichia coli and 12-18 mm for Pseudomonas aeruginosa.
In addition to its antibacterial properties, this compound and its metal complexes have demonstrated antifungal activity. semanticscholar.org Candida albicans, an opportunistic fungal pathogen in humans, is a notable target. elsevier.es It is a common cause of both superficial and systemic fungal infections. mdpi.com Research on the nickel and cobalt complexes of lauroyl-glycine revealed that these compounds were particularly active against C. albicans. semanticscholar.org The antifungal mechanism is also thought to involve disruption of the cell membrane. rsdjournal.org Some studies have shown that certain amino acid-based surfactants exhibit interesting antifungal activities. researchgate.net
The primary mechanism of action for this compound's antimicrobial activity is the disruption of the cell membrane. Its amphiphilic structure, consisting of a lipophilic lauroyl tail and a hydrophilic glycine (B1666218) head, allows it to insert into the lipid bilayer of microbial cell membranes. researchgate.net This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. researchgate.netmdpi.com
This disruption of the membrane structure also affects the membrane potential, which is crucial for various cellular processes, including energy production and transport. frontiersin.orgnih.gov While the specific effects of this compound on membrane potential are not extensively detailed in the provided results, the described mechanism of membrane disruption strongly implies a dissipation of the membrane potential. nih.govmdpi.com The loss of membrane potential is a common consequence of the action of membrane-active antimicrobial agents. mdpi.com
The antimicrobial efficacy of N-acyl-alpha amino acids like this compound is closely linked to their chemical structure. uni-freiburg.denih.gov Key structural features that influence activity include the length of the acyl chain and the nature of the amino acid headgroup.
Acyl Chain Length: The length of the fatty acid chain is a critical determinant of antimicrobial activity. For this compound, the C12 lauroyl chain appears to provide a good balance of hydrophobicity to effectively insert into the lipid bilayer. Studies on related compounds have shown that variations in chain length can significantly impact efficacy. mdpi.com
The relationship between these structural elements and the resulting physicochemical properties, such as the critical micelle concentration (CMC), also plays a role in the antimicrobial action. researchgate.net
Table 2: Structure-Activity Relationship Insights for N-Acyl Amino Acids
| Structural Feature | Impact on Antimicrobial Activity | Reference |
|---|---|---|
| Acyl Chain Length | Crucial for hydrophobic interaction with the cell membrane. Optimal length is key for efficacy. | mdpi.com |
| Amino Acid Headgroup | Influences the hydrophilic properties and can alter the antimicrobial spectrum and potency. | researchgate.net |
Interactions with Biological Systems
In biological systems, this compound can interact with various components. As a metabolite, it has been identified in the gut microbiota. nih.gov Its amphiphilic nature allows it to interact with lipid membranes, which is the basis for its antimicrobial action but also suggests potential interactions with host cell membranes. The interactions of this compound within complex biological environments are an area of ongoing research.
Neuromodulatory Roles and Drug Target Probes
This compound belongs to a class of lipids known as N-acyl amino acids (NAAAs), which have emerged as significant molecules in the field of pharmacology and neuroscience. nih.gov While direct neuromodulatory roles of this compound are an area of ongoing research, the broader family of NAAAs is recognized for its potential as neuromodulators and as valuable tools for investigating new drug targets. nih.govtandfonline.comtandfonline.comgoogle.com
These amphipathic molecules, which combine a fatty acid and an amino acid, possess the structural diversity to interact with a variety of membrane proteins. nih.gov This characteristic makes them promising candidates for probing novel binding sites on receptors and channels that are different from the sites targeted by conventional drugs. The unique structure of N-acyl amino acids allows them to potentially modulate the function of membrane proteins like G protein-coupled receptors (GPCRs), ion channels, and transporters, offering a rich source for the development of new pharmacological tools. nih.gov
Research into related N-acyl amino acids has provided insights that may be relevant to this compound. For instance, some N-acyl amino acids have shown analgesic and anti-inflammatory properties, suggesting interactions with pathways involved in pain and inflammation modulation. tandfonline.com The potential for these molecules to influence neuroprotective pathways has also been noted.
Involvement in Cellular Signaling Pathways
The involvement of this compound in cellular signaling is intrinsically linked to its identity as an N-acyl amino acid. This class of molecules is known to interact with various signaling pathways, often through G protein-coupled receptors (GPCRs). nih.govresearchgate.net GPCRs are a large family of cell surface receptors that detect extracellular signals and activate intracellular responses. wikipedia.orgnih.govmdpi.com The binding of a ligand to a GPCR initiates a conformational change, leading to the activation of associated G proteins and the subsequent triggering of downstream signaling cascades. wikipedia.orgnih.gov
While specific studies on this compound's direct interaction with particular GPCRs are not extensively detailed in the reviewed literature, the general understanding is that N-acyl amino acids can modulate the activity of these receptors. nih.gov For example, research on N-arachidonyl glycine (NAGly), a related compound, has explored its potential as a ligand for GPR18, although the findings suggest that it may not activate this receptor through canonical Gα(i/o)-coupled pathways. nih.gov This highlights the complexity of NAAA-receptor interactions and the possibility of non-standard signaling mechanisms. nih.gov
The amphiphilic nature of this compound allows it to interact with cell membranes, which is a critical aspect of its potential role in signaling. This interaction can influence membrane stability and function, thereby affecting the activity of embedded proteins involved in signal transduction. Some studies suggest that N-acyl amino acids may influence inflammatory signaling pathways, potentially through the inhibition of pathways like NF-κB. researchgate.net
Impact on Protein Solubilization and Refolding
The amphiphilic, surfactant-like properties of this compound are central to its impact on protein solubilization and refolding. Surfactants are widely used in biochemical and biotechnological processes to handle proteins, particularly those that are prone to aggregation or are expressed in insoluble forms known as inclusion bodies in recombinant systems. mdpi.complos.org
Amino acid-based surfactants, such as this compound, are considered "green" or biocompatible surfactants due to their composition of naturally occurring building blocks. whiterose.ac.uk These surfactants can effectively solubilize proteins from inclusion bodies. mdpi.comwhiterose.ac.uk For instance, a study on N-lauroyl-L-glutamate, a structurally similar compound, demonstrated its effectiveness in solubilizing and refolding recombinant proteins like human interleukin-6 and microbial transglutaminase. nih.gov The mechanism involves the detergent's ability to dissociate from the protein as its concentration falls below the critical micelle concentration (CMC), a process that can be enhanced by the presence of folding-assisting agents like arginine. mdpi.comnih.gov
The process of refolding involves carefully removing the denaturant to allow the protein to regain its native, functional conformation, while simultaneously preventing aggregation. huji.ac.il The reversible nature of the interaction between N-acyl amino acid surfactants and proteins makes them suitable for this purpose. nih.gov They can solubilize the denatured protein and then be removed, often through methods like dialysis or dilution, to facilitate correct folding. mdpi.complos.org
Correlation with Gut Microbiota and Metabolome
Recent research has highlighted a significant correlation between this compound and the composition of the gut microbiota, as well as its impact on the host's metabolic profile.
Association with Erysipelotrichaceae in Fecal Metabolome
Metabolomic studies of fecal samples have identified this compound as a metabolite with a notable association with specific gut bacteria. nih.gov In particular, the abundance of this compound in the fecal metabolome has been positively correlated with the presence of bacteria from the Erysipelotrichaceae family. nih.govresearchgate.net Erysipelotrichaceae is a family of Gram-positive bacteria that has been linked to various aspects of host metabolism and gastrointestinal health. researchgate.netfrontiersin.org These bacteria are known to have the genomic capacity for polysaccharide utilization. nih.govresearchgate.net The presence of this compound as a lipoamino acid in the cell membranes of various bacteria suggests its origin, in part, from the gut microbiome itself. nih.govresearchgate.net
Influence on Animal Performance and Feed Utilization
The presence of this compound in the gut has been linked to animal performance, particularly in livestock. In studies involving grow-finish pigs, a negative correlation has been observed between the levels of fecal this compound and the average daily gain (ADG). nih.govresearchgate.net This suggests that higher levels of this metabolite are associated with reduced growth performance. nih.gov
Dietary factors can influence the levels of this compound. For instance, feeding pigs high-fiber diets has been shown to increase the concentration of this compound in their feces. nih.govresearchgate.netresearchgate.net This increase in this compound coincides with a decrease in ADG and gain efficiency in the animals. nih.gov These findings point to this compound as a potential biomarker in the fecal metabolome for monitoring the metabolic response of pigs to different dietary interventions and for predicting their growth performance. nih.govresearchgate.net
Amphiphilic Properties and Biological Implications
This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. rsc.org This dual nature is a direct consequence of its structure, which consists of a hydrophilic glycine head and a hydrophobic lauroyl (C12) tail. This amphiphilicity is the foundation for its surfactant properties and has significant biological implications. rsc.org
As a surfactant, this compound can reduce the surface tension between different phases, such as oil and water, allowing them to mix and form stable emulsions. rsc.org In biological systems, this property allows it to interact with cell membranes, which are primarily composed of lipids. This interaction can influence membrane stability and function.
The ability of this compound and other N-acyl amino acids to self-assemble into structures like micelles in aqueous solutions is a direct result of their amphiphilic character. This self-assembly is a spontaneous process driven by entropy. These properties are not only relevant for their applications in formulations but also for their biological roles, such as their potential involvement in the transport and delivery of other molecules. researchgate.net
The biocompatibility of this compound, owing to its amino acid and fatty acid components, makes its surfactant properties particularly relevant for biological and biomedical applications. mdpi.com
Self-Assembly Behavior in Aqueous Solutions
This compound is an amphiphilic molecule, categorized as a zwitterionic surfactant, which exhibits complex self-assembly behavior in aqueous environments. Its structure consists of a hydrophilic glycine headgroup and a hydrophobic lauroyl (C12) tail. This dual nature drives the molecules to arrange themselves spontaneously in water to minimize the unfavorable interactions between the hydrophobic tails and water molecules. The primary mode of self-assembly for this compound is the formation of micelles, which are spherical aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic headgroups form the outer shell, interacting with the surrounding water.
The aggregation process is significantly influenced by the conditions of the aqueous solution, such as pH and ionic strength. The self-assembly is an entropy-driven process, indicating that the increase in disorder of water molecules released from the hydrophobic chains is the primary driving force for micellization. Studies have shown that this compound can form stable micelles even in high-salt conditions. Furthermore, under certain conditions, these molecules can organize into more complex, highly ordered structures described as crystal-like aggregates. ub.ac.idresearchgate.net The ability of the polar headgroup to participate in specific interactions, such as hydrogen bonding, plays a critical role in determining the microstructure and morphology of the aggregates formed. researchgate.net
Critical Aggregation Concentration (CAC)
The critical aggregation concentration (CAC), often referred to as the critical micelle concentration (CMC) for micelle-forming surfactants, is a fundamental parameter that defines the concentration at which surfactant molecules begin to form aggregates in solution. Below the CAC, this compound exists predominantly as individual molecules (monomers). As the concentration increases to reach the CAC, the monomers rapidly associate to form micelles. This onset of aggregation is a key characteristic of its activity as a surfactant.
Research has reported several values for the CAC of this compound, which can vary based on experimental conditions like temperature, pH, and the presence of electrolytes. For instance, the CAC has been observed to be in the range of 0.8–1.5 mM depending on temperature and ionic strength. Other studies have reported specific values of 2.6 mM and 3.8 mM. ub.ac.idresearchgate.net Another investigation identified a CAC value of 1.09 × 10⁻³ mol/L (1.09 mM). researchgate.net This variability highlights the sensitivity of the aggregation process to the surrounding chemical environment.
| Reported CAC/CMC Value (mM) | Conditions/Notes | Source |
|---|---|---|
| 0.8–1.5 | Dependent on temperature (298–313 K) and ionic strength. | |
| 1.09 | - | researchgate.net |
| 2.6 | Value for Na-N-lauroylglycine. | ub.ac.idresearchgate.net |
| 3.8 | Value for Na-N-lauroylsarcosinate, provided for comparison in the same study as the 2.6 mM value for Na-N-lauroylglycine. | ub.ac.idresearchgate.net |
Intermolecular Hydrogen-Bonding Interactions
Intermolecular hydrogen bonding is a crucial factor governing the self-assembly mechanism of this compound. mdpi.com The molecule's headgroup contains an amide (-CONH-) linkage which can act as both a hydrogen bond donor (from the N-H group) and an acceptor (at the C=O group). researchgate.net These interactions between adjacent this compound molecules contribute significantly to the stability and structure of the resulting aggregates. researchgate.net
The ability to form these intermolecular hydrogen bonds allows for a tighter packing of the surfactant molecules within the aggregates, such as at the air-water interface. The significance of this interaction is clearly demonstrated when comparing this compound with its close analogue, N-Lauroylsarcosine. The latter has a methyl group attached to the amide nitrogen, which prevents it from acting as a hydrogen bond donor. This single structural modification leads to a marked difference in aggregation behavior, with N-Lauroylsarcosine exhibiting a much higher critical micelle concentration (e.g., 14.6 mM) compared to this compound. This difference underscores the role of intermolecular hydrogen bonding in promoting more efficient and favorable self-assembly for this compound.
Advanced Applications in Drug Delivery Systems
Transdermal Drug Delivery Enhancement
The skin's outermost layer, the stratum corneum, serves as a formidable barrier to the penetration of most drug molecules. Chemical penetration enhancers are often employed to transiently and reversibly increase its permeability. N-Lauroylglycine and related lipoamino acids have shown promise in this area.
Modulation of Stratum Corneum Permeability
N-acylamino acids, the class of compounds to which this compound belongs, are recognized for their ability to enhance the transdermal penetration of drugs. Their mechanism is believed to involve the disruption of the highly ordered lipid structure within the stratum corneum. By inserting themselves into the lipid bilayers, they increase the fluidity of these layers, creating pathways for drug molecules to pass through more easily. Studies on related N-acylamino acids have shown they can significantly increase the permeation of various drugs, including both hydrophilic and lipophilic compounds.
Enhancement of Membrane Fluidity in Skin Models
The efficacy of penetration enhancers is often linked to their ability to fluidize the lipid membranes of the stratum corneum. Lipoamino acids can perturb the organized lipid lamellae, leading to a more fluid and permeable state. This action is attributed to their amphiphilic nature, which allows them to interact with both the lipid and polar domains within the stratum corneum's intercellular matrix. While specific studies detailing the precise impact of this compound on membrane fluidity in skin models are limited, the general mechanism for lipoamino acids involves the disruption of the tight packing of ceramides, cholesterol, and fatty acids.
Comparison with Other Chemical Enhancers
When compared to other classes of chemical enhancers, lipoamino acids like this compound offer the advantage of being derived from natural building blocks, suggesting a favorable biocompatibility profile. The table below provides a conceptual comparison based on the general properties of these enhancer classes.
| Enhancer Class | Mechanism of Action | Biocompatibility Profile |
| Lipoamino Acids (e.g., this compound) | Disruption of stratum corneum lipid organization; increased membrane fluidity. | Generally considered high due to amino acid and fatty acid components. |
| Sulfoxides (e.g., DMSO) | Denaturation of intracellular proteins; lipid fluidization. | Can cause skin irritation and has a distinct odor. |
| Azones | Partitioning into and disrupting lipid bilayers. | Potential for skin irritation has limited its use. |
| Fatty Acids (e.g., Oleic Acid) | Fluidization of lipid bilayers by creating defects in lipid packing. | Can cause local skin irritation at higher concentrations. |
Gene Delivery Systems
Gene therapy requires safe and effective vectors to transport genetic material like DNA into cells. Cationic lipids and polymers are commonly used for this purpose, and lipoamino acids present a promising, biocompatible alternative.
Lipoamino Acids as Gene Delivery Vectors
Cationic lipoamino acids can be synthesized to serve as non-viral vectors for gene delivery. Their structure typically includes a cationic head group (derived from a basic amino acid), a hydrocarbon tail (from a fatty acid), and a linker. These amphiphilic molecules can self-assemble with nucleic acids to form complexes known as lipoplexes. The cationic head group interacts electrostatically with the negatively charged phosphate (B84403) backbone of DNA, while the lipid tails facilitate the complex's stability and its passage through cell membranes.
Compaction of DNA into Nanosized Particles
A crucial step in gene delivery is the condensation of large DNA molecules into compact nanoparticles that can be taken up by cells. Cationic lipoamino acids are effective in this role. The electrostatic interactions between the cationic vector and DNA neutralize the negative charges on the DNA, allowing it to condense into small, stable particles, typically in the nanometer size range. This process protects the genetic material from degradation by enzymes and facilitates its entry into the target cells.
Cytotoxicity and Transfection Efficiency of Cationic Lipoamino Acids
Cationic lipoamino acids (LAAs), which are derived from the condensation of natural amino acids with fatty acids, are promising non-viral vectors for gene delivery. mdpi.com Their appeal lies in their favorable safety profile compared to other synthetic vectors. mdpi.comnih.gov The incorporation of natural amino acid residues can lead to improved biocompatibility, biodegradability, and consequently, lower cytotoxicity. mdpi.com
Cationic lipids and surfactants are essential for gene delivery as they bind to and condense negatively charged DNA into nanosized complexes called lipoplexes. mdpi.commdpi.com These complexes facilitate the entry of genetic material into cells. thermofisher.com However, a significant challenge is the inherent toxicity of many cationic agents, which can disrupt cell membranes. nih.govrsc.org Lipoamino acids offer a distinct advantage by often exhibiting lower cytotoxicity. mdpi.com For instance, studies on nanoaggregates of a cationic histidine gemini (B1671429) LAA mixed with the helper lipid DOPE showed over 80% cell viability in COS-7 and HeLa cells, a common threshold for cell safety. mdpi.com Similarly, serine-based cationic gemini surfactants have demonstrated efficient DNA binding and in vitro transfection without a significant decrease in cell viability. mdpi.com
The efficiency of transfection—the process of introducing nucleic acids into cells—is often a trade-off with cytotoxicity. nih.govrsc.org Characteristics that make a carrier effective at crossing cell membranes can also cause toxicity through membrane disruption. rsc.org Research has shown that the transfection efficiency of LAA-based systems is influenced by the charge ratio of the lipoplex (the ratio of positive charges from the cationic lipid to negative charges from the DNA's phosphate backbone) and the total amount of DNA used. nih.gov While cationic lipids are generally more effective than many other non-viral vectors, their efficiency in sensitive cells like primary neurons can still be low, highlighting the need for structural optimization to balance efficacy with minimal toxicity. nih.gov The modification of gemini surfactants with amino acid spacers has been shown to improve transfection efficiency, an effect attributed to the enhanced flexibility and biocompatibility of the resulting LAA. mdpi.com
Role of Surfactant Structure (Tail Length, Headgroup Ionization) in Transfection
The molecular structure of a surfactant is a critical determinant of its performance as a gene delivery agent. Key structural features, such as the length of the hydrophobic tail and the nature of the ionizable headgroup, significantly influence both cytotoxicity and transfection efficiency. mdpi.com
Tail Length: The length of the alkyl chain in a lipoamino acid affects its self-assembly properties and its ability to interact with and compact DNA. Studies on cationic gemini LAAs have shown that those with longer alkyl chains (C12, C14, and C16) are more effective at compacting plasmid DNA. mdpi.com An increase in the alkyl chain length of cationic surfactants generally leads to a linear increase in the solubility of hydrophobic substances, which can be correlated with the formation of a larger nonpolar core in the surfactant aggregates. mdpi.com However, the relationship is not always straightforward. For serine-based gemini surfactants, the specific length of the two hydrocarbon chains was found to be crucial; a derivative with two 12-carbon chains acted as a permeation enhancer, while a version with 14- and 24-carbon chains behaved as a skin barrier repair agent. researchgate.net
Headgroup Ionization: The ionization state of the surfactant's headgroup plays a vital role in its interaction with DNA and cell membranes. mdpi.com The cationic charge of the headgroup facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA, leading to the formation of stable lipoplexes. mdpi.comthermofisher.com The structure of the headgroup also influences the self-assembly behavior of the surfactant. For example, lysine-based cationic lipids with chloride counterions tend to form micelles, whereas those with trifluoroacetate (B77799) (TFA) counterions form vesicles. mdpi.com Furthermore, the introduction of amino acids like glycine (B1666218) or lysine (B10760008) into the spacer of gemini surfactants can enhance their buffering capacity. This allows for a pH-dependent increase in particle size, which is believed to aid in endosomal escape and lead to higher transfection efficiency. mdpi.com The ability of a delivery system to change its structure in response to the lower pH of endosomes is considered beneficial for the intracellular release of DNA. nih.gov
Drug Solubilization and Bioavailability Improvement
Polymeric micelles, formed from the self-assembly of amphiphilic block copolymers, are particularly effective drug carriers. mdpi.combiotech-asia.org They can solubilize a large number of drugs within their core, offer good biocompatibility, and have a prolonged circulation time in the bloodstream. ijper.org Lipoamino acids can be incorporated into such systems to enhance their performance.
Research has shown that lipoamino acids can be more effective solubilizers than conventional surfactants. In one study, LAAs increased the solubility of an investigational anticancer drug from less than 0.15 μg/mL to 8.62 mg/mL. mdpi.com This was significantly higher than the 3.16 mg/mL achieved by the nonionic polymeric surfactant polysorbate 80. mdpi.com Gemini surfactants, which are composed of two surfactant molecules linked by a spacer, generally exhibit enhanced solubilizing properties compared to their single-chain counterparts, partly due to their lower critical micelle concentration (CMC). mdpi.comgoogle.com
Beyond micelles, this compound and its derivatives are key components in other advanced drug delivery systems like nanoemulsions. nih.govresearchgate.netscirp.org Nanoemulsions are dispersions of oil and water stabilized by surfactants, with droplet sizes in the nanometer range (typically 20-200 nm). nih.gov These systems can solubilize both hydrophobic and hydrophilic drugs, improve drug stability, and enhance bioavailability by increasing absorption. nih.govnih.gov The small droplet size provides a large surface area, which can lead to faster drug release and absorption. nih.gov
The table below summarizes the comparative solubilization efficiency of different surfactant types.
| Surfactant Type | Drug | Initial Solubility | Final Solubility | Fold Increase | Reference |
| Lipoaminoacids (LAAs) | Investigational Anticancer Drug | <0.15 µg/mL | 8.62 mg/mL | >57,466 | mdpi.com |
| Polysorbate 80 | Investigational Anticancer Drug | <0.15 µg/mL | 3.16 mg/mL | >21,066 | mdpi.com |
Toxicology and Environmental Fate Research
Biodegradation and Environmental Persistence
N-Lauroylglycine is classified as a readily biodegradable substance, indicating it is unlikely to persist in the environment. This classification is supported by data on the analogous compound, Sodium Cocoyl Glycinate (B8599266), which is also considered to be readily biodegradable. Amino acid-based surfactants, in general, are known to be easily broken down by microorganisms into naturally occurring components like fatty acids and amino acids. This rapid degradation is a key factor in their favorable environmental profile.
Ecotoxicity Studies
Direct ecotoxicological data for this compound on various aquatic organisms is not extensively available. However, data from closely related compounds, such as Sodium Cocoyl Glycinate, provide valuable insights.
A study on Sodium Cocoyl Glycinate, which contains a lauroyl (C12) component, reported the following ecotoxicity values for algae:
| Test Organism | Endpoint | Value (mg/L) |
| Algae | ErC50 | 13 |
| Algae | NOEC | 2.2 |
Source: NICNAS report on Glycine (B1666218), N-coco acyl derivs., sodium salts industrialchemicals.gov.au
These values indicate a moderate level of toxicity to algae. It is generally observed that the toxicity of surfactants to aquatic organisms can vary depending on the species and the specific test conditions. For instance, the toxicity of N-acyl amino acid derivatives to zebrafish larvae has been shown to vary with the length of the acyl chain and the specific amino acid, though they are generally considered to have low toxicity compared to conventional surfactants like sodium dodecyl sulfate. chalmers.se
Predicted Environmental Concentration (PEC)
A precise Predicted Environmental Concentration (PEC) for this compound has not been established due to the lack of specific usage and environmental monitoring data. The PEC of a substance is influenced by factors such as its production volume, use patterns, and removal efficiency in wastewater treatment plants.
For surfactants used in personal care products, a significant portion is expected to be released to the sewer system. However, due to their ready biodegradability, a high removal rate is anticipated in wastewater treatment plants. The concentration in the final effluent is therefore expected to be low. The PEC/PNEC (Predicted No-Effect Concentration) ratio is a key metric in environmental risk assessment, and based on the available information for similar surfactants, it is anticipated that the risk to the aquatic environment from this compound would be low. industrialchemicals.gov.au
Partitioning to Sludge and Sediment in Aquatic Environments
The partitioning behavior of this compound in aquatic environments is largely governed by its amphiphilic nature, possessing both a hydrophobic lauroyl chain and a hydrophilic glycine head. This structure suggests that it will have a tendency to adsorb to organic matter present in sewage sludge and sediments.
The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the partitioning of a chemical. While an experimentally determined Koc value for this compound is not available, its calculated Log Kow (octanol-water partition coefficient) is estimated to be between 0.16 and 1.14. industrialchemicals.gov.au This suggests a moderate potential for adsorption to organic carbon.
Analytical and Characterization Methodologies for N Lauroylglycine Research
Chromatographic Techniques
Chromatography is fundamental to the analysis of N-Lauroylglycine, enabling its separation from other components in a mixture. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly for assessing purity and for quantification in various samples. sigmaaldrich.comnih.gov Reversed-phase HPLC is a commonly employed method for identifying N-terminal fatty acyl-glycine peptides, including this compound. nih.gov In a typical application, a C18 column is used, which separates compounds based on their hydrophobicity. asianpubs.org
Research has demonstrated that this compound can be effectively analyzed using HPLC following mild acid hydrolysis of N-terminally fatty acylated peptides. nih.gov This method allows for the convenient detection of the compound at levels as low as 20 nmol. nih.gov The stability of this compound under these hydrolysis conditions is a key factor in the success of this analytical approach. nih.gov Furthermore, HPLC is utilized to confirm the purity of synthesized this compound, with some analytical standards specifying a purity of ≥90% as determined by this technique. sigmaaldrich.com In some methods, the purity of related compounds like N-lauroyl-L-alanine has been shown to be over 97%, with lauric acid content being undetectable by HPLC. google.com
Below is a table summarizing typical HPLC conditions used in the analysis of this compound and related compounds:
| Parameter | Details |
| Column | Reversed-phase C18 |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and 0.1% formic acid (30:70) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient (25°C) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced selectivity and sensitivity for the detection and quantification of this compound, especially in complex biological samples. medchemexpress.comnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. d-nb.info LC-MS is frequently used in metabolomics studies to identify and quantify a wide range of metabolites, including N-acyl amino acids. nih.gov
In studies of biological samples like feces, LC-MS has been used to identify this compound as a metabolite. nih.gov The method often involves hydrophilic interaction chromatography for separation, which is particularly effective for retaining and separating polar analytes like amino acids. nih.gov To ensure accuracy and account for matrix effects, stable-isotope-labeled internal standards are often employed. nih.gov LC-MS/MS methods have been developed for the analysis of similar N-acyl amino acids, such as N-oleoyl glycine (B1666218), in brain and plasma, demonstrating high recovery and reliability. nih.gov
A certificate of analysis for this compound may confirm that the compound's identity is consistent with its structure as determined by LC-MS. medchemexpress.com The development of LC-MS/MS methods for related compounds often involves a triple quadrupole mass spectrometer with electrospray ionization (ESI) operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. asianpubs.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. d-nb.info For non-volatile compounds like this compound, derivatization is necessary to make them suitable for GC-MS analysis. d-nb.info A common derivatization process involves a two-step reaction of oximation followed by trimethylsilylation. d-nb.info
GC-MS is widely used for the analysis of fatty acids in various samples. spkx.net.cnekb.egnih.gov The standard method for quantifying fatty acids often involves extraction and derivatization to form pentafluorobenzyl esters, which are then analyzed by GC-MS. lipidmaps.org While direct analysis of this compound by GC-MS is less common than LC-MS, the technique is crucial for analyzing its constituent fatty acid, lauric acid. The Human Metabolome Database provides predicted GC-MS spectra for this compound, both non-derivatized and with a single trimethylsilyl (B98337) (TMS) group, which can aid in its identification. hmdb.ca
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov UPLC is often coupled with mass spectrometry (UPLC-MS) for enhanced analytical power. google.com
In the context of this compound and related compounds, UPLC has been employed for the analysis of enzymatic synthesis products. For instance, the concentration of N-lauroyl-amino acids can be measured using an Acquity UPLC™ system with a BEH C18 column. tandfonline.com In a study on the metabolic responses in pigs, a UPLC-QTOFMS (quadrupole time-of-flight mass spectrometry) system was used to analyze fecal metabolomes, which included the identification of this compound. nih.gov The separation was achieved on a BEH C18 column with a water to acetonitrile gradient. nih.gov
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. These techniques probe the molecular structure by observing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the precise molecular structure of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. medchemexpress.com
A certificate of analysis for this compound will often state that the ¹H NMR spectrum is consistent with the expected structure. medchemexpress.com Purity can also be assessed by NMR, with some standards indicating a purity of ≥98.0%. medchemexpress.com
Studies on related N-acyl amino acids, such as N-lauroyl sarcosinates, have used ¹H and ¹³C NMR to investigate conformational and aggregation behavior in solution. researchgate.net These studies show that for this compound, only the trans conformation of the peptide bond is observed in solution. researchgate.net The chemical shifts in the NMR spectrum provide a unique fingerprint of the molecule, allowing for unambiguous identification. While specific spectral data for this compound is not detailed in the provided context, the general approach involves assigning the observed peaks to the specific protons and carbons in the lauroyl chain and the glycine moiety. unesp.br
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. For this compound, IR spectroscopy confirms the presence of its characteristic chemical moieties. The spectra typically exhibit strong absorption bands corresponding to the amide and carboxylic acid groups.
Key characteristic frequencies observed in the IR spectrum of this compound include:
N-H stretching: around 3320 cm⁻¹ upb.ro
C=O stretching (carboxylic acid): around 1701 cm⁻¹ upb.ro
Amide I band (C=O stretching): around 1641 cm⁻¹ upb.ro
Amide II band (N-H bending and C-N stretching): around 1555 cm⁻¹ upb.ro
CH₂ rocking (long alkyl chain): around 719 cm⁻¹ upb.ro
In the synthesis of this compound, IR spectroscopy can also be used to identify intermediates, such as anhydrides, which show characteristic peaks between 1750 and 1817 cm⁻¹. google.com
Table 1: Characteristic IR Frequencies for this compound
| Functional Group | Characteristic Frequency (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3320 | upb.ro |
| C=O (Carboxylic Acid) | 1701 | upb.ro |
| Amide I (C=O) | 1641 | upb.ro |
| Amide II (N-H, C-N) | 1555 | upb.ro |
| -(CH₂)n-, n>3 | 719 | upb.ro |
Laurdan Fluorescence Spectroscopy for Membrane Fluidity
Laurdan, a fluorescent probe, is highly sensitive to the polarity of its environment, making it an excellent tool for investigating the fluidity of lipid membranes. nih.gov When incorporated into a lipid bilayer, Laurdan's emission spectrum shifts in response to changes in the packing of lipid molecules. A blue shift in the emission spectrum (around 430-440 nm) indicates a more ordered, gel-like phase, while a red shift (around 490 nm) signifies a more disordered, fluid phase. mdpi.comresearchgate.net
This spectral shift is quantified by the Generalized Polarization (GP) value, calculated as: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively. Higher GP values correspond to lower membrane fluidity (more ordered), while lower GP values indicate higher fluidity (more disordered). mdpi.com
In the context of this compound research, Laurdan fluorescence studies can reveal how this surfactant interacts with and modulates the fluidity of model membranes, such as the stratum corneum. ias.ac.in For example, studies have shown that related compounds can increase the fluidity of stratum corneum model membranes, suggesting their potential as chemical enhancers for transdermal drug delivery. ias.ac.in
Table 2: Laurdan Emission and Membrane Phase
| Membrane Phase | Approximate Emission Maximum | Generalized Polarization (GP) |
|---|---|---|
| Gel (Ordered) | ~440 nm | High |
| Fluid (Disordered) | ~490 nm | Low |
Microscopic Techniques
Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to visualize the surface morphology of materials. In this compound research, FESEM is instrumental in observing the structure of aggregates formed by the surfactant molecules. Studies have revealed that sodium this compound has a tendency to form highly ordered, crystal-like aggregates, a characteristic that can be clearly visualized with FESEM. ub.ac.idresearchgate.net
Optical microscopy, particularly when used with polarized light, is a valuable tool for identifying the presence of liquid crystalline phases in surfactant systems. researchgate.net For this compound and related surfactants, optical microscopy can reveal different anisotropic conformations that correspond to various phases, such as lamellar or hexagonal phases, especially at higher concentrations. researchgate.net It is often used in conjunction with other techniques like FESEM to provide a comprehensive understanding of the aggregation behavior. ub.ac.idresearchgate.net
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles or aggregates in a suspension. particlelaboratories.com The technique works by analyzing the fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. particlelaboratories.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations.
DLS is a key method for studying the aggregation behavior of surfactants like this compound in aqueous solutions. upb.ro It can determine the hydrodynamic radius of micelles and other aggregates, providing insights into their size and distribution. particlelaboratories.comnews-medical.net For instance, DLS studies have been used to show that related surfactants can form two distinct populations of aggregates: smaller micellar aggregates (below 100 nm) and larger vesicular structures (greater than 300 nm). upb.roresearchgate.net DLS is also crucial for determining the onset temperature of aggregation (Tagg), a critical parameter for assessing the stability of formulations containing these surfactants. news-medical.netatum.bio
Surface and Interfacial Tension Measurements
The surface activity of this compound, typically in its salt form like sodium N-lauroylglycinate, is a key characteristic evaluated through surface and interfacial tension measurements. These measurements are crucial for determining its effectiveness as a surfactant. The primary method involves using a tensiometer, which measures the force exerted on a probe at a liquid-gas or liquid-liquid interface. alfa-chemistry.com Common configurations for this purpose include the du Noüy ring and the Wilhelmy plate. alfa-chemistry.comface-kyowa.co.jp
The process generally involves preparing aqueous solutions of sodium N-lauroylglycinate at various concentrations. The surface tension of these solutions is then measured. As the concentration of the surfactant increases, the surface tension of the solution decreases until it reaches a plateau. The concentration at which this plateau begins is known as the critical micelle concentration (CMC). ampp.org At the CMC, the surfactant monomers begin to self-assemble into aggregates called micelles, and further additions of the surfactant primarily increase the number of micelles rather than changing the surface tension. ampp.org The surface tension value at the CMC (γcmc) is a measure of the maximum surface tension reduction the surfactant can achieve.
Research has shown that for sodium N-lauroylglycinate, the CMC and γcmc can be influenced by factors such as temperature and the presence of electrolytes. researchgate.net For instance, one study determined the CMC of sodium lauroyl-glycinate to be 12 mmol/L (0.34%) with a corresponding surface tension of 20.96 mN/m. upb.roresearchgate.net Another study reported a CMC value of 2.6 mM. ub.ac.id The differences in reported values can arise from variations in experimental conditions, such as purity, temperature, and the specific measurement technique employed. When mixed with other surfactants, such as sodium lauroyl lactylate (SLL), sodium N-lauroylglycinate (SLG) can exhibit synergistic effects, leading to even lower surface tension values; a minimum γcmc of 22.6 mN/m was observed when the mole fraction of SLL was 0.4. researchgate.net
Table 1: Surface Properties of Sodium N-Lauroylglycinate in Aqueous Solutions
| Parameter | Value | Conditions/Source | Citation |
| Critical Micelle Concentration (CMC) | 12 mmol/L | Automatic Tensiometer | upb.roresearchgate.net |
| Surface Tension at CMC (γcmc) | 20.96 mN/m | Automatic Tensiometer | upb.ro |
| Critical Aggregation Concentration | 2.6 mM | Not specified | ub.ac.id |
| Gibbs Adsorption | 2.40 x 10⁻⁶ mol/m² | Not specified | ub.ac.id |
| γcmc in SLG/SLL Mixture (αSLL = 0.4) | 22.6 mN/m | Surface Tension Curves | researchgate.net |
Interfacial tension measurements, which gauge the tension between two immiscible liquid phases (e.g., oil and water), are also critical. Techniques like the pendant drop method, where the shape of a drop of one liquid suspended in another is analyzed, can be used for this purpose. face-kyowa.co.jp These measurements are fundamental to understanding the emulsifying properties of this compound.
Differential Scanning Calorimetry (DSC) for Thermotropic Phase Behavior
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermotropic phase behavior of materials like this compound. doi.org DSC measures the difference in heat flow between a sample and a reference as a function of temperature. doi.org This allows for the characterization of thermally induced phase transitions, such as the transition from a crystalline solid state to a liquid-crystalline state. doi.orgnih.gov
In a typical DSC experiment, a small amount of the this compound sample is sealed in a pan, and an empty pan is used as a reference. The two pans are heated or cooled at a controlled rate. When the sample undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat, resulting in a difference in heat flow that is detected and recorded as a peak in the DSC thermogram. doi.org
Key parameters obtained from a DSC thermogram include:
Transition Temperature (Tm or Tt): The temperature at which the phase transition occurs, typically taken at the peak of the transition curve. doi.org
Enthalpy of Transition (ΔHt): The amount of heat absorbed or released during the transition, calculated from the area under the peak. It reflects the magnitude of the energetic changes involved in the transition. researchgate.net
Entropy of Transition (ΔSt): A measure of the change in molecular disorder during the transition, which can be calculated from the enthalpy and temperature of the transition. researchgate.net
Studies on homologous series of related N-acyl amino acids and their derivatives show that DSC is instrumental in revealing how molecular structure, such as the length of the acyl chain, affects phase behavior. researchgate.netresearchgate.netias.ac.in For many single- and double-chain amphiphiles, these studies have revealed linear dependencies or odd-even alternations in the transition temperatures and enthalpies with increasing chain length. researchgate.netias.ac.in For instance, in some series, compounds with an even number of carbons in the acyl chain exhibit different transition temperatures and enthalpies compared to those with an odd number. researchgate.net While specific DSC data for this compound is not detailed in the provided context, the methodology applied to similar N-acyl compounds indicates that DSC would be used to determine its melting point, identify any polymorphic transitions (transitions between different solid crystalline forms), and quantify the energetics of these phase changes. ias.ac.in
Powder X-ray Diffraction (PXRD) for Supramolecular Organization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique essential for characterizing the solid-state structure and supramolecular organization of crystalline materials like this compound. sdu.dkmdpi.com The method involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the angles and intensities of the scattered X-rays. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase, providing information about the arrangement of molecules in the crystal lattice. mdpi.com
For amphiphilic molecules such as this compound, PXRD is particularly useful for determining the long-range structural order. The diffraction peaks at low angles correspond to large repeating distances within the structure, known as d-spacings. These d-spacings are indicative of how the molecules pack together, for example, into layers or bilayers.
Research on homologous series of N-acyl amino acid derivatives provides insight into the likely supramolecular organization of this compound. researchgate.netresearchgate.net In these studies, PXRD data often reveals a linear relationship between the d-spacing and the length of the acyl chain. researchgate.netresearchgate.net This relationship is strong evidence for a specific type of layered packing. For many similar amphiphiles, the analysis suggests an interdigitated bilayer structure, where the hydrophobic acyl chains from opposing layers are interlocked. researchgate.netresearchgate.net The slope of the line when plotting d-spacing versus chain length can provide the increase in layer thickness per additional CH₂ group, further refining the model of the molecular packing. researchgate.net
By analyzing the complete PXRD pattern, including peak positions and intensities, researchers can identify different crystalline forms (polymorphs), determine the unit cell parameters of the crystal lattice, and gain a detailed understanding of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the supramolecular assembly. mdpi.com
Molecular Dynamics (MD) Simulations for Molecular Interactions
Molecular Dynamics (MD) simulations are a computational methodology used to study the physical movement of atoms and molecules over time. unt.edu This technique provides a powerful lens for examining the molecular-level interactions of this compound, both with itself and with solvent molecules (e.g., water), which are difficult to observe directly through experimental means. nih.gov
An MD simulation begins with a defined set of initial positions and velocities for all atoms in a system (e.g., one or more this compound molecules in a box of water molecules). The interactions between atoms are described by a "force field," a set of equations and parameters that calculate the potential energy of the system based on the positions of the atoms. nih.gov By calculating the forces on each atom, Newton's equations of motion are solved numerically to predict the trajectory of every atom over a series of very small time steps.
For a surfactant like this compound, MD simulations can be used to investigate a wide range of phenomena:
Aggregation and Micellization: Simulations can model the spontaneous self-assembly of this compound monomers into micelles in an aqueous solution. nih.gov This allows for the study of the structure, size, and shape of the resulting aggregates.
Molecular Conformation: The simulations can reveal the preferred conformations of the this compound molecule, including the flexibility of its lauroyl tail and the orientation of its glycine headgroup at interfaces.
Solvation and Hydration: MD can provide a detailed picture of the water molecules surrounding the hydrophilic headgroup and the hydrophobic tail, known as the hydration shell. rsc.org The dynamics of these water molecules and their hydrogen bonding networks can be analyzed.
Interfacial Behavior: Simulations can model the behavior of this compound at an air-water or oil-water interface, showing how the molecules orient themselves to reduce interfacial tension.
Studies on aqueous glycine solutions have used MD simulations to investigate clustering behavior, the stability of aggregates, and the dynamic nature of these clusters, which are often highly hydrated and change configuration rapidly. nih.govrsc.org Applying similar simulation protocols to this compound would provide fundamental insights into the intermolecular forces—such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions—that govern its behavior and function as a surfactant.
Derivatives and Structure Activity Relationship Studies
N-Acyl Glycine (B1666218) Alkyl Esters (NAGEs)
N-Acyl Glycine Alkyl Esters (NAGEs) are derivatives of N-acyl glycines where the carboxylic acid group of the glycine moiety is esterified with an alcohol. These compounds have been investigated for their potential as transdermal permeation enhancers, agents that facilitate the delivery of drugs through the skin. researchgate.net
Studies on NAGEs with matching N-acyl and O-alkyl chain lengths have shown that these molecules can significantly enhance the permeability of the stratum corneum, the outermost layer of the skin. researchgate.net For instance, N-lauroylglycine lauryl ester, a NAGE with 12 carbon atoms in both the N-acyl and O-alkyl chains, was found to increase skin permeability by approximately 12.5-fold. researchgate.net This suggests that NAGEs could be valuable components in the formulation of transdermal drug delivery systems. researchgate.net The thermotropic phase behavior of NAGEs, which describes how their physical state changes with temperature, has also been studied. Differential scanning calorimetry has revealed that NAGEs with matched chains exhibit a single, sharp phase transition, with the transition enthalpy and entropy showing a linear relationship with the chain length. science.gov
N,O-Diacyl-L-Alaninols (DAAOHs)
N,O-Diacyl-L-Alaninols (DAAOHs) are another class of this compound-related derivatives that have been synthesized and evaluated for their potential as chemical enhancers for transdermal drug delivery. researchgate.netias.ac.in These molecules are isomers of N-acyl-L-alanine esters (NAAEs). researchgate.netias.ac.in
Research into a homologous series of DAAOHs with saturated acyl chains has provided insights into their thermotropic phase behavior and supramolecular organization. researchgate.netias.ac.in Most DAAOHs exhibit a polymorphic phase transition (a solid-solid transition) before their melting point in the initial heating process. ias.ac.in Interestingly, an odd-even alternation effect has been observed, where DAAOHs with an odd number of carbon atoms in their acyl chains have higher transition enthalpies and entropies compared to those with an even number of carbons. ias.ac.in Conversely, the even-chained DAAOHs show higher transition temperatures. ias.ac.in Fluorescence studies using Laurdan, a membrane-sensitive probe, have indicated that N,O-dilauroyl-L-alaninol can increase the fluidity of a stratum corneum model membrane more effectively than this compound lauryl ester (NLGLE), suggesting their potential utility as chemical enhancers. ias.ac.inresearchgate.net
N-Acyl-L-Alanine Esters (NAAEs)
N-Acyl-L-Alanine Esters (NAAEs) are structural analogs of N-Acyl Glycine Alkyl Esters (NAGEs) and have been proposed as potential chemical enhancers for increasing the permeability of the stratum corneum. researchgate.netresearchgate.net They are considered hydrophobic analogs of N-acyl serine esters (NASEs). researchgate.net
The rationale for investigating NAAEs stems from the observation that the higher hydrophilicity of the head group in NASEs leads to stronger hydrogen bonding between adjacent lipid molecules, which in turn increases resistance to drug passage through the stratum corneum. researchgate.net By being more hydrophobic, NAAEs are expected to have a reduced hydrogen bonding capacity, potentially leading to greater permeation enhancement. researchgate.netresearchgate.net Studies have indicated that N-lauroyl glycine lauryl ester (NLGLE) induces higher permeability of the stratum corneum than N-lauroyl serine lauryl ester (NLSLE), and it has been suggested that NAAEs could exhibit similar or superior activity. researchgate.netresearchgate.net
Gemini (B1671429) Lipoamino Acids
Gemini lipoamino acids represent a more complex class of derivatives, characterized by a dimeric structure. They consist of two hydrophobic chains and two amino acid head groups linked by a spacer. mdpi.comresearchgate.net This unique structure confers upon them properties that are often superior to their single-chain (monomeric) counterparts. mdpi.comresearchgate.net
Compared to conventional lipoamino acids, gemini versions typically exhibit a lower critical micelle concentration (CMC), meaning they form micelles at lower concentrations. mdpi.comub.ac.id They also tend to interact more efficiently with proteins and are better solubilizing agents for hydrophobic drugs. mdpi.comresearchgate.net Gemini lipoamino acids derived from amino acids like lysine (B10760008) have been synthesized and show promise as gene delivery vectors. mdpi.com While specific studies focusing on gemini derivatives of this compound are emerging, the general principles suggest that such compounds would have enhanced surfactant properties. google.com For example, a Gemini-type lauroylglycine, which is a dimer of the lipoamino acid, has been successfully prepared. google.com
Influence of Acyl Chain Length on Biological Activity
The length of the acyl chain is a critical determinant of the biological activity of N-acyl glycines and their derivatives. researchgate.net This is a recurring theme in structure-activity relationship studies of various lipid-based molecules.
Generally, increasing the length of the fatty acyl chain enhances the interfacial activity and intermolecular interactions of N-fatty acyl glycinate (B8599266) surfactants. researchgate.net This leads to the formation of more compact adsorption films. researchgate.net For some biological activities, there is an optimal chain length. For instance, in the context of transdermal permeation enhancement, a bell-shaped relationship between activity and hydrocarbon chain length has been observed for some enhancers, with the most effective derivatives often having 10-14 carbon atoms. researchgate.net In the case of acylcarnitines, which share structural similarities with N-acyl glycines, the maximum stimulation of Mg2+, Ca2+-ATPase activity is highly dependent on the acyl chain length, with shorter chains being more effective. nih.gov For N-acyl-beta-alanine amides with antiproliferative activity, the homofarnesoyl residue can be replaced by various aliphatic and aromatic acyl moieties, indicating flexibility in this part of the molecule. nih.gov
Effect of Headgroup Structure and Ionization State
The structure and ionization state of the hydrophilic headgroup—the amino acid moiety—play a significant role in the physicochemical and biological properties of this compound and its derivatives. mdpi.com
Modification of Glycine Moiety
Modification of the glycine moiety in this compound is a key strategy in SAR studies to explore how changes in the amino acid headgroup affect biological activity. This can involve substituting glycine with other amino acids or altering its chemical structure.
Replacing glycine with other amino acids, such as alanine (B10760859), to create N-acyl-L-alanine esters (NAAEs), is one approach to modulate the properties of the molecule. researchgate.netresearchgate.net The introduction of a methyl group in alanine compared to the hydrogen in glycine can alter the steric and hydrophobic characteristics of the headgroup. Further modifications can include using amino acids with different side chains (e.g., charged, polar, or bulky aromatic groups) to probe the specific interactions required for a particular biological effect. scielo.org.mx For example, N-benzoyl amino esters derived from valine, isoleucine, leucine, phenylalanine, and tryptophan have been synthesized and evaluated for their antifungal activity, demonstrating that the nature of the amino acid side chain is a critical determinant of efficacy. scielo.org.mx These types of modifications are essential for developing a comprehensive understanding of the SAR of N-acyl amino acids and for designing new derivatives with tailored biological activities. nih.govscialert.netnih.gov
Emerging Research Areas and N Lauroylglycine
N-Lauroylglycine in Nanotechnology and Nanomedicine
The application of nanotechnology in medicine, or nanomedicine, offers innovative solutions for diagnosis and treatment. usp.brdovepress.com this compound's properties make it a valuable compound in this emerging area, particularly for creating sophisticated drug delivery vehicles. solubilityofthings.commdpi.com
Nano-enabled drug delivery systems aim to transport therapeutic agents to specific sites in the body, improving efficacy and reducing side effects. pharmaexcipients.com this compound is part of a class of molecules known as lipoaminoacids (LAAs), which are noted for their biocompatibility and biodegradability, making them highly suitable for biomedical applications. mdpi.com
The amphiphilic nature of this compound allows it to spontaneously self-assemble in water. mdpi.comresearchgate.net When its concentration surpasses a certain point, known as the critical micelle concentration (CMC), these molecules aggregate to form nanostructures called micelles. solubilityofthings.comcd-bioparticles.net Micelles have a core-shell structure: the hydrophobic lauroyl tails cluster together to form a core, while the hydrophilic glycine (B1666218) heads form an outer shell that interacts with the aqueous environment. cd-bioparticles.net This structure is ideal for encapsulating poorly soluble drugs within the hydrophobic core, effectively creating a nano-carrier that can transport these drugs through the bloodstream. pharmaexcipients.comresearchgate.net Polymeric micelles have demonstrated the ability to improve the pharmacokinetic profiles and enhance the efficacy of therapeutic drugs in preclinical models. pharmaexcipients.com
Beyond simple micelles, this compound and related amino acid-based surfactants can form a variety of self-assembled nanostructures, including larger aggregates like vesicles. mdpi.comresearchgate.netupb.ro Research on potassium lauroyl glycyl-glycinate, a closely related compound, showed the formation of two distinct types of aggregates: smaller micelles (below 100 nm) and larger vesicles (over 300 nm). researchgate.netupb.ro This versatility in forming different types of nanoparticles is significant for drug delivery, as the size and structure of the carrier can influence its interaction with cells and tissues. mdpi.com
Lipoaminoacids like this compound have attracted considerable attention as potential vehicles for drug and gene delivery. mdpi.com Their amino acid component lends them good biocompatibility, a crucial factor for any material intended for use within the body. solubilityofthings.com The ability of cationic gemini (B1671429) surfactants, which are dimeric amino acid-based surfactants, to compact DNA into nanoparticles highlights the potential of such systems in gene therapy. mdpi.com While specific applications of this compound nanoparticles are still an area of active research, its fundamental properties establish it as a promising building block for creating advanced, biocompatible nanocarriers. solubilityofthings.com
Biosurfactant Development and Sustainability
Surfactants are ubiquitous in products ranging from detergents to cosmetics. However, many conventional surfactants are derived from petrochemicals and can have a negative environmental impact. upb.ro This has driven a shift towards "green" surfactants that are biodegradable, have low toxicity, and are produced from renewable resources. upb.roscielo.br this compound is a prime example of such a biosurfactant.
As an amino acid-based surfactant, this compound is recognized for its mildness and high rate of biodegradability. upb.ro It can be broken down into its natural constituents, a fatty acid and an amino acid. frontiersin.org This class of surfactants is increasingly used in pharmaceutical and cosmetic industries due to these favorable properties. upb.rofrontiersin.org Studies on sodium lauroyl glycinate (B8599266), a salt of this compound, confirm its potential as an eco-friendly alternative to petrochemical-based surfactants. nih.gov
The sustainability of this compound is further enhanced by its production methods. There is a growing focus on enzymatic synthesis and biocatalysis as greener alternatives to traditional chemical synthesis, which often relies on harsh reagents. rsc.org Furthermore, research into producing biosurfactants from low-cost, renewable waste materials, such as those from agro-industrial processes, aims to make their production more economical and sustainable. researchgate.netmdpi.comnih.gov This approach not only provides a valuable product but also contributes to waste management. researchgate.net
| Compound | Type | Key Sustainability/Biocompatibility Features | Reported CMC (mmol/L) |
|---|---|---|---|
| This compound (and its salts) | Amino Acid-Based Surfactant | Biocompatible, biodegradable, potential for green synthesis. solubilityofthings.comupb.rorsc.org | 12 researchgate.net |
| Sodium Cocoyl Glycinate | Amino Acid-Based Surfactant | Reduces surface tension effectively. researchgate.net | 0.21 researchgate.net |
| Sodium Lauroyl Sarcosinate | Amino Acid-Based Surfactant | Commonly used in cosmetics and personal care products. frontiersin.org | 14.3 researchgate.net |
| Petrochemical Surfactants (General) | Synthetic | Often have negative environmental impact (e.g., poor biodegradability). upb.ro | Varies |
Role in Plant Metabolism and Stress Response
The direct role of the specific compound this compound in plant metabolism and stress response is not well-documented in current scientific literature. Research in this area has primarily focused on related, but distinct, molecules.
For instance, plants are known to produce a variety of proteins involved in stress responses, including glycine-rich proteins (GRPs). frontiersin.orgnih.gov These proteins, characterized by their high glycine content, are involved in processes like hormone signaling and acclimation to stresses such as drought or high salinity. frontiersin.orgnih.gov However, the function of these large protein structures is distinct from the role of a small molecule like this compound.
Separately, the broader class of N-acyl amino acids (NAAAs) has been identified in various organisms, including bacteria, mammals, and plants. mdpi.comnih.gov In some cases, these molecules act as signaling lipids. mdpi.com For example, N-linolenoyl-L-glutamine, an NAAA, functions as an elicitor of plant volatiles in insects that feed on plants. nih.gov While this suggests that N-acyl amino acids can play a role in plant-related biological systems, specific research into this compound's function within plants themselves is lacking. Some biosurfactants have been shown to have no toxic effects on plant seeds, indicating a level of biocompatibility with plant life. mdpi.com However, this is an area that remains largely unexplored and requires further investigation to determine if this compound plays any specific part in how plants manage metabolic processes or respond to environmental stress.
Q & A
Q. How can researchers design studies to evaluate the long-term ecological impact of this compound?
- Methodological Answer : Conduct OECD 301B biodegradation tests: measure dissolved organic carbon (DOC) removal over 28 days in activated sludge. For ecotoxicity, use Daphnia magna 48-hour immobilization assays (EC₅₀) and algal growth inhibition tests (OECD 201). Model environmental fate with EPI Suite to predict bioaccumulation potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
